Cas no 892479-07-1 (6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(2-Chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidinone core with chloro-fluorophenyl and phenyl substituents. Its unique structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or active scaffold in drug discovery. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it valuable for structure-activity relationship studies. The compound's stability and synthetic versatility further support its use in developing novel biologically active molecules. Its well-defined molecular architecture allows for precise modifications, facilitating targeted applications in medicinal chemistry and material science.
6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
892479-07-1 structure
Product name:6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS No:892479-07-1
MF:C17H11ClFN5O
MW:355.753545045853
CID:5915382
PubChem ID:7159313

6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 6-[(2-chloro-6-fluorophenyl)methyl]-3,6-dihydro-3-phenyl-
    • F0656-0609
    • 6-(2-chloro-6-fluorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • AKOS024593522
    • CCG-307530
    • SR-01000907612
    • SR-01000907612-1
    • 892479-07-1
    • 6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
    • 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • Inchi: 1S/C17H11ClFN5O/c18-13-7-4-8-14(19)12(13)9-23-10-20-16-15(17(23)25)21-22-24(16)11-5-2-1-3-6-11/h1-8,10H,9H2
    • InChI Key: LRWOLOSDXMQHJW-UHFFFAOYSA-N
    • SMILES: C1N(CC2=C(F)C=CC=C2Cl)C(=O)C2N=NN(C3=CC=CC=C3)C=2N=1

Computed Properties

  • Exact Mass: 355.0636158g/mol
  • Monoisotopic Mass: 355.0636158g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.4Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 570.9±60.0 °C(Predicted)
  • pka: -3.81±0.20(Predicted)

6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0656-0609-1mg
6-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
892479-07-1 90%+
1mg
$54.0 2023-05-17

Additional information on 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

Recent Advances in the Study of 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 892479-07-1)

The compound 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 892479-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and biological activities.

Recent studies have focused on the synthesis and optimization of 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational modeling has provided insights into its molecular interactions and stability.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. Researchers have also explored its potential as an anticancer agent, with early results indicating selective cytotoxicity against certain cancer cell lines. These findings suggest that 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one could serve as a lead compound for the development of novel therapeutics.

Further investigations are underway to elucidate the compound's pharmacokinetic and pharmacodynamic properties. Animal studies are being conducted to assess its bioavailability, metabolism, and potential toxicity. These studies are critical for determining the compound's suitability for clinical development and for identifying any necessary structural modifications to enhance its efficacy and safety profile.

In conclusion, 6-(2-chloro-6-fluorophenyl)methyl-3-phenyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one represents a promising candidate for further research in drug discovery. Its unique chemical structure and preliminary biological activities warrant continued exploration, particularly in the context of inflammatory diseases and oncology. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical development.

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